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Compound of Interest

Compound Name: 1,4-Dibromo-2,5-diiodobenzene

Cat. No.: B1312432 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-
Dibromo-2,5-diiodobenzene, a key intermediate in the synthesis of advanced materials for

organic electronics. The document is intended for researchers, scientists, and professionals in

the fields of chemical synthesis and drug development, offering a centralized resource for its

structural characterization.

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for 1,4-
Dibromo-2,5-diiodobenzene.

Table 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy Data

Parameter ¹H NMR ¹³C NMR (Predicted)

Chemical Shift (δ) / ppm 8.02
C1/C4: ~125 ppmC2/C5: ~100

ppmC3/C6: ~140 ppm

Multiplicity Singlet (s) -

Number of Protons 2H -

Solvent CDCl₃ -
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Note: Experimental ¹³C NMR data is not readily available. The provided values are based on

computational predictions and analysis of similar halogenated benzene structures. The

chemical shifts of carbon atoms in aromatic rings typically fall within the 120-150 ppm range.

Due to the high degree of symmetry in 1,4-Dibromo-2,5-diiodobenzene, only three distinct

signals are expected in the ¹³C NMR spectrum.

Table 2: Infrared (IR) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹) Vibrational Mode Intensity

3100-3000 Aromatic C-H stretch Weak to Medium

1585-1600 Aromatic C=C in-ring stretch Medium

1400-1500 Aromatic C=C in-ring stretch Medium to Strong

900-675 C-H out-of-plane bend Strong

Below 600 C-Br and C-I stretches Strong

Note: Experimental IR data is not readily available. The predicted absorption bands are based

on the characteristic frequencies for substituted benzene derivatives. The presence of heavy

iodine and bromine atoms will result in C-Br and C-I stretching vibrations at lower frequencies,

typically below 600 cm⁻¹.

Table 3: Mass Spectrometry (MS) Data (Predicted)
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m/z Value Proposed Fragment Notes

488 [C₆H₂Br₂I₂]⁺ (Molecular Ion)

The molecular ion peak is

expected to be observed, with

its characteristic isotopic

pattern due to the presence of

bromine isotopes (⁷⁹Br and

⁸¹Br).

409/407 [C₆H₂BrI₂]⁺ Loss of a bromine atom.

361 [C₆H₂Br₂I]⁺ Loss of an iodine atom.

282/280 [C₆H₂BrI]⁺
Loss of one bromine and one

iodine atom.

154 [C₆H₂]⁺ Loss of all halogen atoms.

Note: Experimental mass spectrometry data is not readily available. The predicted

fragmentation is based on the known stability of the aromatic ring and the relative bond

strengths of C-I and C-Br. The molecular ion is expected to be relatively stable due to the

aromatic system.

Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic analysis of

1,4-Dibromo-2,5-diiodobenzene.

Synthesis of 1,4-Dibromo-2,5-diiodobenzene from 1,4-
Dibromobenzene
A general procedure for the synthesis involves the direct iodination of 1,4-dibromobenzene.[1]

In a three-necked flask equipped with a mechanical stirrer, periodic acid (16.7 g, 73.0 mmol) is

added to sulfuric acid (525 ml).[1] After complete dissolution, potassium iodide (36.4 g, 219

mmol) is added in portions.[1] The reaction mixture is cooled to -30°C, followed by the slow

addition of 1,4-dibromobenzene (34.5 g, 146 mmol) over 5 minutes.[1] The resulting mixture is

stirred continuously at -25°C for 36 hours.[1]
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Upon completion, the reaction mixture is poured into ice, and the solid product is collected by

filtration. The crude solid is then dissolved in chloroform, and the organic phase is washed

sequentially with 5% aqueous sodium hydroxide and deionized water, then dried with

anhydrous magnesium sulfate.[1] After solvent removal under reduced pressure, the residue is

recrystallized from chloroform to yield white crystals of 1,4-Dibromo-2,5-diiodobenzene.[1]

NMR Spectroscopy
A sample of 1,4-Dibromo-2,5-diiodobenzene is dissolved in deuterated chloroform (CDCl₃).

The ¹H NMR spectrum is recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz).

The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS)

as an internal standard. For ¹³C NMR spectroscopy, a similar sample preparation is used, and

the spectrum is recorded with proton decoupling.

IR Spectroscopy
For solid samples, the IR spectrum can be obtained using the KBr pellet method or as a thin

film. For the KBr pellet method, a small amount of the sample is ground with dry potassium

bromide (KBr) and pressed into a thin, transparent disk. For the thin-film method, the

compound is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate

(e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on

the plate. The spectrum is then recorded using a Fourier-transform infrared (FTIR)

spectrometer.

Mass Spectrometry
Mass spectral data can be obtained using a mass spectrometer, typically coupled with a gas

chromatograph (GC-MS) for sample introduction and separation.[2] Electron ionization (EI) is a

common method for this type of compound. The sample is vaporized and bombarded with a

high-energy electron beam, causing ionization and fragmentation. The resulting ions are then

separated based on their mass-to-charge ratio (m/z).

Visualization of Synthesis Pathway
The following diagram illustrates a synthetic route to 1,4-Dibromo-2,5-diiodobenzene starting

from 1,4-dibromobenzene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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